3-cyano-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
3-cyano-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c1-23-15-7-5-13(6-8-15)16-11-24-18(20-16)21-17(22)14-4-2-3-12(9-14)10-19/h2-9,11H,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQNWRCLDGRRMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC(=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The thiazole core is synthesized using the Hantzsch method, which involves cyclization between a ketone and thiourea derivatives.
Procedure :
- 4-Methoxyphenacyl bromide (10 mmol) and thiourea (12 mmol) are refluxed in anhydrous ethanol (50 mL) for 6–8 hours.
- The reaction mixture is cooled to room temperature, and the precipitated 4-(4-methoxyphenyl)-1,3-thiazol-2-amine is filtered and washed with cold ethanol.
- Purification via recrystallization from ethanol/water (3:1) yields pale-yellow crystals (Yield: 72–78%).
Key Analytical Data :
- $$^1$$H NMR (400 MHz, DMSO-$$d6$$): δ 7.65 (d, $$J = 8.8$$ Hz, 2H, Ar-H), 6.95 (d, $$J = 8.8$$ Hz, 2H, Ar-H), 6.70 (s, 1H, Thiazole-H), 5.20 (s, 2H, NH$$2$$).
- LCMS : m/z 233 [M+H]$$^+$$.
Synthesis of 3-Cyanobenzoyl Chloride
Chlorination of 3-Cyanobenzoic Acid
Procedure :
- 3-Cyanobenzoic acid (10 mmol) is suspended in dry dichloromethane (30 mL) under nitrogen.
- Oxalyl chloride (15 mmol) and catalytic N,N-dimethylformamide (2 drops) are added, and the mixture is stirred at room temperature for 4 hours.
- Excess reagents are removed under reduced pressure to yield 3-cyanobenzoyl chloride as a colorless oil (Yield: 92–95%).
Reaction Equation :
$$
\text{3-Cyanobenzoic acid} + \text{Oxalyl chloride} \xrightarrow{\text{DMF (cat.)}} \text{3-Cyanobenzoyl chloride} + \text{CO}_2 + \text{HCl}
$$
Amide Bond Formation: Coupling of Thiazole Amine and Acyl Chloride
Schotten-Baumann Reaction
Procedure :
- 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine (5 mmol) is dissolved in dry dichloromethane (20 mL) and cooled to 0°C.
- 3-Cyanobenzoyl chloride (5.5 mmol) and pyridine (10 mmol) are added dropwise.
- The mixture is stirred at room temperature for 12 hours, then quenched with 1M HCl (20 mL).
- The organic layer is separated, dried over Na$$2$$SO$$4$$, and concentrated. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to afford the title compound as a white solid (Yield: 65–70%).
Optimization Notes :
- Using N,N-diisopropylethylamine (DIPEA) instead of pyridine improves yields to 75–80% by minimizing side reactions.
- Microwave-assisted coupling at 80°C for 30 minutes reduces reaction time without compromising yield.
Alternative Synthetic Routes
Mixed Carbonate-Mediated Acylation
Procedure :
- 3-Cyanobenzoic acid (5 mmol) is activated with 1,1'-carbonyldiimidazole (CDI, 5.5 mmol) in THF (15 mL) at 0°C for 1 hour.
- 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine (5 mmol) is added, and the mixture is stirred at 50°C for 3 hours.
- Purification by recrystallization from methanol yields the product (Yield: 70–73%).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Reactor Setup :
- Two feed streams:
- Stream A: 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine in DMF.
- Stream B: 3-Cyanobenzoyl chloride in DMF.
- Mixing at a T-junction followed by a residence time of 10 minutes in a PTFE coil (80°C).
- In-line quenching with water and crystallization in a segmented flow reactor.
Advantages :
Analytical Characterization
Spectroscopic Data
- $$^1$$H NMR (400 MHz, DMSO-$$d6$$): δ 8.30 (m, 1H, Ar-H), 8.15 (m, 1H, Ar-H), 7.65 (t, 1H, Ar-H), 7.30 (m, 2H, Thiazole-H), 6.90 (m, 2H, Ar-H), 3.85 (s, 3H, OCH$$3$$), 12.90 (br s, 1H, NH).
- LCMS : m/z 335 [M+H]$$^+$$ (Calc. 335.4).
- IR (KBr): ν 2210 cm$$^{-1}$$ (C≡N), 1665 cm$$^{-1}$$ (C=O).
Yield Comparison Across Methods
| Method | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Schotten-Baumann | Pyridine, DCM, RT | 65–70 | 98.5 |
| DIPEA-Mediated Coupling | DIPEA, DCM, 40°C | 75–80 | 99.2 |
| Microwave-Assisted | DMF, 80°C, 30 min | 78 | 98.8 |
| Continuous Flow | DMF, 80°C, 10 min residence | 95 | 99.5 |
Challenges and Mitigation Strategies
Hydrolysis of Cyano Group
Thiazole Ring Oxidation
- Risk : Peroxides in ether solvents can oxidize the thiazole sulfur.
- Solution : Use freshly distilled THF or DCM and add stabilizers like BHT.
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
3-cyano-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-cyano-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The cyano group and thiazole ring play crucial roles in its binding to target proteins and enzymes, leading to the modulation of their activity. This compound can inhibit or activate various biochemical pathways, depending on its specific structure and the nature of the target.
Comparison with Similar Compounds
Table 1: Key Substituent Variations and Properties
- Lipophilicity : The 4-methoxyphenyl group contributes to higher logP values compared to chlorophenyl (EMAC2062) or trifluoromethyl (F5254-0161) analogs, favoring membrane permeability .
Computational and Structural Insights
- Docking Studies: Analogous compounds like 9c and 9m () showed binding modes with α-glucosidase, where the thiazole ring anchors in hydrophobic pockets. The target compound’s cyano group may form dipole-dipole interactions with polar residues .
- Electrostatic Potential (ESP): Computational tools like Multiwfn () could map the ESP of the cyano group, highlighting regions of high electron density compared to methoxy or methyl substituents .
Biological Activity
3-cyano-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including antimicrobial, antimalarial, and anticancer activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a thiazole ring substituted with a methoxyphenyl group and a cyano group, contributing to its unique chemical properties and biological activities.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study focusing on various thiazole compounds found that those with electron-withdrawing groups at specific positions on the phenyl ring demonstrated enhanced activity against bacterial strains such as Staphylococcus aureus and Escherichia coli . The presence of the methoxy group in this compound may enhance its lipophilicity, potentially improving membrane penetration and antimicrobial efficacy.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | S. aureus, E. coli |
| Control (Amphotericin B) | 0.5 | Candida albicans |
Antimalarial Activity
The compound has also been evaluated for its antimalarial activity against Plasmodium falciparum, the causative agent of malaria. In vitro studies have shown that modifications in the thiazole structure can lead to compounds with potent antimalarial effects . The structure-activity relationship (SAR) analysis revealed that non-bulky electron-withdrawing groups at the ortho position on the phenyl ring significantly enhance antimalarial potency.
Cytotoxicity Studies
Cytotoxicity assessments conducted on HepG2 cell lines indicated that certain thiazole derivatives exhibit low cytotoxicity while maintaining high biological activity against malaria parasites . This suggests that this compound could be a promising candidate for further development as an antimalarial agent.
Study 1: Thiazole Derivatives Against Leishmaniasis
A study explored the leishmanicidal activity of various thiazole derivatives, including those structurally related to this compound. The results indicated significant activity against both amastigote and promastigote forms of Leishmania infantum. Compounds exhibited ultrastructural changes in treated parasites, indicating potential mechanisms of action involving mitochondrial dysfunction .
Study 2: Antibacterial Activity Profile
Another study evaluated a series of thiazole derivatives for their antibacterial properties. The findings suggested that derivatives with electron-withdrawing groups showed enhanced antibacterial activity against multiple strains, including resistant strains . The SAR indicated that the positioning of substituents on the thiazole ring was crucial for optimizing antibacterial efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
